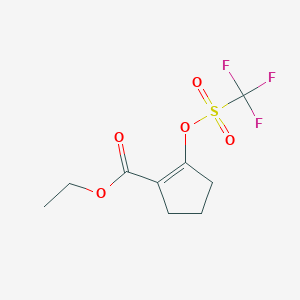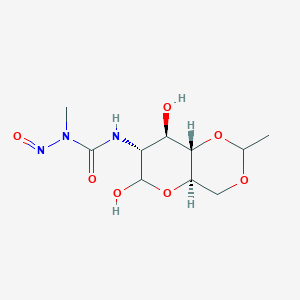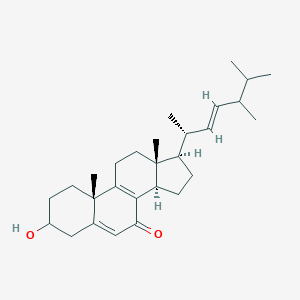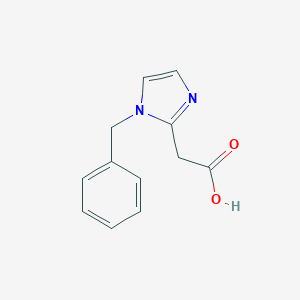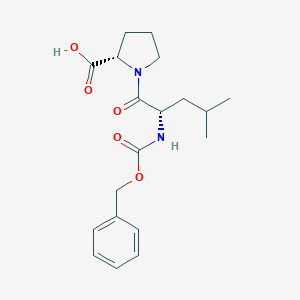
Z-Leu-Pro-OH . CHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Leu-Pro-OH . CHA is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been synthesized using various methods, and its mechanism of action has been elucidated through numerous studies. CHA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Z-Leu-Pro-OH . CHA inhibits the activity of ACE by binding to its active site. ACE catalyzes the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting the activity of ACE and increasing the production of vasodilatory peptides. It also has anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Z-Leu-Pro-OH . CHA has several advantages for lab experiments. It is a stable peptide that can be synthesized using various methods. It has a low toxicity profile and is well-tolerated in animal studies. However, the synthesis of this compound can be challenging, and the peptide can be difficult to purify. It is also relatively expensive compared to other peptides.
Orientations Futures
There are several future directions for the study of Z-Leu-Pro-OH . CHA. One area of research could be the development of novel ACE inhibitors based on the structure of this compound. Another area of research could be the investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound as a tool for the study of ACE activity and regulation could be explored.
Méthodes De Synthèse
Z-Leu-Pro-OH . CHA can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the activation of the carboxyl group of the incoming amino acid, which is then coupled to the amino group of the growing peptide chain. The solid support is then washed to remove any unreacted reagents and the peptide is cleaved from the solid support using a suitable reagent.
Solution-phase peptide synthesis involves the coupling of amino acids in solution using a coupling reagent. The peptide is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
Z-Leu-Pro-OH . CHA has been used in various scientific research applications. It has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. ACE inhibitors are commonly used in the treatment of hypertension and heart failure. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
116939-86-7 |
|---|---|
Formule moléculaire |
C19H26N2O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(17(22)21-10-6-9-16(21)18(23)24)20-19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,25)(H,23,24)/t15-,16-/m0/s1 |
Clé InChI |
WIMACFFGMDFEAP-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
Z-Leu-Pro-OH . CHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



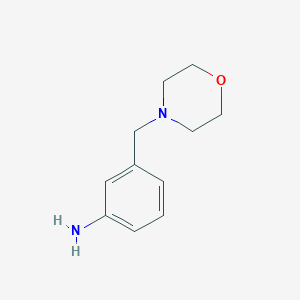
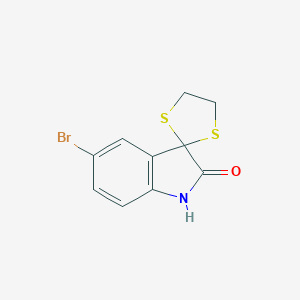
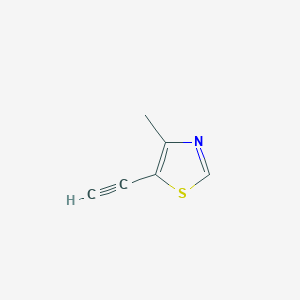


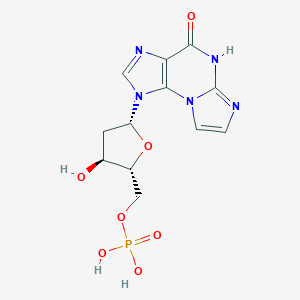


![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
